Subnanomolar Dual αvβ3/αvβ5 Binding Affinity with Defined Species Cross-Reactivity Profile
SB-267268 demonstrates high-affinity binding to αvβ3 and αvβ5 integrins across multiple species, with Ki values of 0.9 nM (human αvβ3), 0.5 nM (monkey αvβ3), and 0.7 nM (human αvβ5) [1]. This dual subnanomolar profile contrasts with cilengitide, which exhibits IC50 values of 0.61 nM for αvβ3 but 8.4 nM for αvβ5—a >13-fold weaker affinity for αvβ5 [2]. MK-0429, while potent at αvβ5 (IC50 0.1 nM), is a pan-integrin antagonist with activity across six integrin subtypes, potentially confounding mechanistic interpretation in angiogenesis-specific studies [3].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.9 nM (human αvβ3), 0.5 nM (monkey αvβ3), 0.7 nM (human αvβ5) |
| Comparator Or Baseline | Cilengitide: IC50 = 0.61 nM (αvβ3), 8.4 nM (αvβ5); MK-0429: IC50 = 2.8 nM (αvβ3), 0.1 nM (αvβ5), plus activity at αvβ1, αvβ6, αvβ8, α5β1 |
| Quantified Difference | SB-267268 αvβ5 affinity is >12-fold stronger than cilengitide; SB-267268 is more selective than MK-0429 (dual vs. pan-integrin inhibition) |
| Conditions | Radioligand displacement assays using purified integrin proteins or transfected cell lines expressing recombinant human/monkey integrins |
Why This Matters
The balanced subnanomolar dual antagonism of αvβ3 and αvβ5, combined with defined species cross-reactivity, makes SB-267268 uniquely suited for translational studies bridging in vitro human target validation with in vivo rodent and primate models, whereas compounds with skewed αvβ3/αvβ5 potency ratios (e.g., cilengitide) or broad-spectrum activity (e.g., MK-0429) may yield divergent biological outcomes.
- [1] Wilkinson-Berka JL, et al. SB-267268, a nonpeptidic antagonist of alpha(v)beta3 and alpha(v)beta5 integrins, reduces angiogenesis and VEGF expression in a mouse model of retinopathy of prematurity. Invest Ophthalmol Vis Sci. 2006 Apr;47(4):1600-5. View Source
- [2] Ludwig BS, et al. RGD-Binding Integrins Revisited. Int J Mol Sci. 2021 Mar;22(6):2889. View Source
- [3] MedChemExpress. MK-0429 (L-000845704) Product Datasheet. HY-15102. View Source
